
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid, also known as Kdo2-Lipid A, is a complex molecule that plays a crucial role in bacterial cell walls. It is a component of lipopolysaccharides, which are found on the outer membrane of Gram-negative bacteria. Kdo2-Lipid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties.
Mechanism of Action
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A activates the innate immune system by binding to Toll-like receptor 4 (TLR4) on immune cells. This binding triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. The activation of the innate immune system by 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is an important defense mechanism against bacterial infections. However, excessive or prolonged activation of the innate immune system can lead to tissue damage and inflammation.
Biochemical and Physiological Effects:
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has a range of biochemical and physiological effects. It is a potent activator of the innate immune system, which leads to the production of pro-inflammatory cytokines and chemokines. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A also plays a role in bacterial virulence, as it is required for the formation of a stable outer membrane in Gram-negative bacteria. Additionally, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been shown to play a role in antibiotic resistance, as mutations in genes involved in its biosynthesis can lead to increased resistance to certain antibiotics.
Advantages and Limitations for Lab Experiments
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has several advantages for lab experiments. It is a well-characterized molecule that can be synthesized in the lab. It is also a potent activator of the innate immune system, which makes it a useful tool for studying immune system activation and inflammation. However, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has some limitations for lab experiments. It is a complex molecule that can be challenging to synthesize, and it can also be difficult to work with due to its hydrophobic nature.
Future Directions
There are several future directions for research on 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. One area of research is the development of new vaccines and immunotherapies that target 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Another area of research is the identification of new targets for antibiotics that can disrupt the biosynthesis or function of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Additionally, further research is needed to understand the role of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A in bacterial virulence and antibiotic resistance.
Synthesis Methods
The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a complex process that involves multiple steps. The starting materials are usually lipid A and Kdo, which are combined and subjected to various chemical reactions. The final product is a complex molecule that contains multiple sugar and lipid moieties. The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is challenging due to the complexity of the molecule and the need for precise control over the chemical reactions.
Scientific Research Applications
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties. It has been studied for its role in bacterial virulence, immune system activation, and antibiotic resistance. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a potent activator of the innate immune system, which makes it an attractive target for the development of new vaccines and immunotherapies. It has also been studied for its potential as a therapeutic target for the treatment of bacterial infections.
properties
CAS RN |
147769-42-4 |
|---|---|
Product Name |
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid |
Molecular Formula |
C14H25NO12 |
Molecular Weight |
399.35 g/mol |
IUPAC Name |
(4R,5S,6R,7R)-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,8-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C14H25NO12/c15-8-12(23)11(22)7(3-17)27-14(8)26-6(1-4(18)13(24)25)10(21)9(20)5(19)2-16/h5-12,14,16-17,19-23H,1-3,15H2,(H,24,25)/t5-,6-,7-,8-,9-,10-,11-,12-,14+/m1/s1 |
InChI Key |
ZXZQAZCROAIHQO-NUDWRWSWSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CC(=O)C(=O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)N)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
synonyms |
4-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-3-deoxy-D-manno-2-octulosonic acid 4-O-(2-amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid GlcN-Kdo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




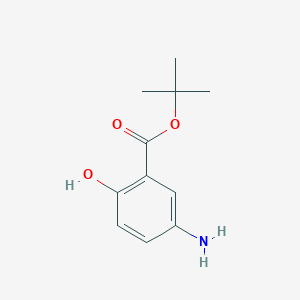
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
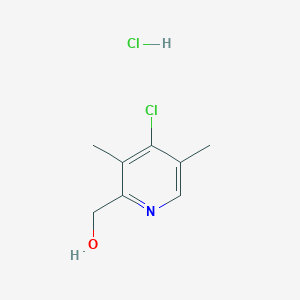


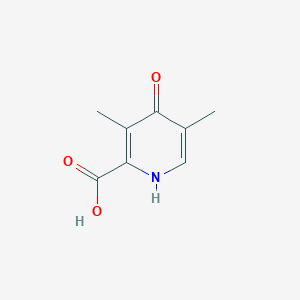
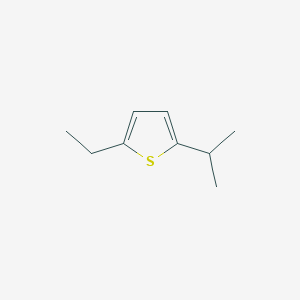

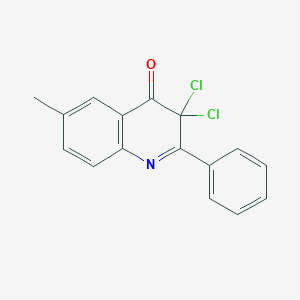
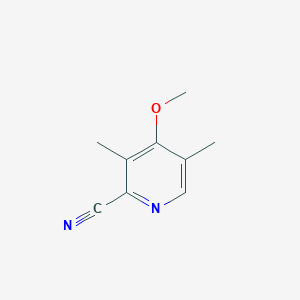

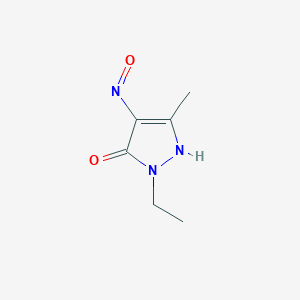
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)